molecular formula C7H12BrNO B1383214 5-(Bromomethyl)-1-methyl-2-piperidinone CAS No. 1824463-97-9

5-(Bromomethyl)-1-methyl-2-piperidinone

Cat. No.: B1383214
CAS No.: 1824463-97-9
M. Wt: 206.08 g/mol
InChI Key: DBCUOYZOPYEUCP-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-1-methyl-2-piperidinone (5-BMP) is an organic compound of the piperidine family and is widely used as a reagent in organic synthesis. It is a colorless liquid with a slightly pungent odor and a melting point of -5°C. 5-BMP is a versatile compound with many applications in the laboratory and in industrial processes.

Scientific Research Applications

Kinetic Studies and Chemical Reactions

  • Piperidino-Debromination Kinetics: Spinelli, Consiglio, and Corrao (1972) explored the kinetics of piperidino-debromination in methanol. Their study is significant for understanding the reaction mechanisms involving bromomethylated piperidinones (Spinelli, Consiglio, & Corrao, 1972).

Synthesis and Molecular Transformation

  • Synthesis of Piperidinones and Derivatives: Budzińska and Sas (2001) reported the synthesis of branched-chain analogues of azapyranoses from 5-allylic derivatives of 5-nitro-1,3-dioxane, demonstrating a method to create piperidinone derivatives (Budzińska & Sas, 2001).
  • Efficient Synthesis for Rupatadine: Guo, Lu, and Wang (2015) developed a new, efficient, and environmentally friendly synthesis method for 5-methyl-3-(bromomethyl)pyridine hydrobromide, a key intermediate in rupatadine synthesis (Guo, Lu, & Wang, 2015).

Chemical Transformations and Ligand Synthesis

  • Ligand Preparation for Metal Binding: Wang, Wilson, Blake, Collinson, Tasker, and Schröder (2006) described the bromo- and chloro-methylation of salicylaldehydes, useful in the synthesis of heteroditopic ligands for metal salt binding (Wang et al., 2006).

Chiral Analysis and Separation

  • Chiral Resolution of Piperidine Derivatives: Ali, Lone, Suhail, Alothman, and Al-Warthan (2016) conducted enantiomeric resolution and simulation studies on various enantiomers of a piperidine derivative, highlighting the importance of chiral analysis in pharmaceutical sciences (Ali et al., 2016).

Rearrangement and Transformation Reactions

  • Functionalized Piperidines through Rearrangement: Kimpe, Boelens, and Contreras (1996) explored the rearrangement of 5-(bromomethyl)-1-pyrrolinium bromides into functionalized piperidines, a key process in organic synthesis (Kimpe, Boelens, & Contreras, 1996).

Mechanism of Action

Target of Action

Bromomethyl compounds are often used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond-forming reactions .

Mode of Action

Bromomethyl-substituted compounds have been shown to interact with dna, exhibiting both crosslinking and intercalative activities . This suggests that 5-(Bromomethyl)-1-methyl-2-piperidinone may interact with its targets in a similar manner.

Biochemical Pathways

The compound’s potential involvement in suzuki–miyaura cross-coupling reactions suggests it may play a role in the synthesis of complex organic molecules.

Result of Action

Given its potential role in suzuki–miyaura cross-coupling reactions , it may contribute to the formation of carbon–carbon bonds, which are fundamental to the structure of organic molecules.

Biochemical Analysis

Biochemical Properties

5-(Bromomethyl)-1-methyl-2-piperidinone plays a significant role in biochemical reactions, particularly in the context of nucleophilic substitution and free radical bromination. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can undergo nucleophilic substitution reactions with enzymes that have nucleophilic active sites, leading to the formation of covalent bonds between the enzyme and the compound . Additionally, this compound can participate in free radical bromination reactions, where it interacts with free radicals to form brominated products .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling pathways by interacting with key signaling molecules, leading to altered gene expression patterns . This compound can also impact cellular metabolism by inhibiting or activating metabolic enzymes, thereby affecting the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the formation of covalent bonds with biomolecules, such as enzymes and proteins, through nucleophilic substitution reactions . This interaction can lead to enzyme inhibition or activation, depending on the nature of the enzyme and the specific site of interaction . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of degradation products that may have different biochemical properties . Long-term exposure to this compound in in vitro and in vivo studies has shown that it can cause sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as modulating enzyme activity and enhancing metabolic processes . At high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal cellular functions . Threshold effects have been observed, where the compound’s effects become significantly pronounced beyond a certain dosage level .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized through oxidation and reduction reactions, leading to the formation of metabolites that can further participate in biochemical reactions . The metabolic pathways involving this compound can affect metabolic flux and alter the levels of specific metabolites within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporter proteins, leading to its accumulation in specific cellular compartments . The distribution of this compound within tissues can also be influenced by its binding affinity to various cellular components .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, this compound can be localized to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins to exert its biochemical effects . The subcellular localization of this compound can also influence its stability and degradation, as different cellular compartments have distinct biochemical environments .

Properties

IUPAC Name

5-(bromomethyl)-1-methylpiperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12BrNO/c1-9-5-6(4-8)2-3-7(9)10/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBCUOYZOPYEUCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CCC1=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1824463-97-9
Record name 5-(Bromomethyl)-1-methyl-2-piperidinone
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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